2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .
Synthesis Analysis
The synthesis of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .
Molecular Structure Analysis
The molecular formula of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .
Chemical Reactions Analysis
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Physical And Chemical Properties Analysis
“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Application 1: Anticonvulsant Research
- Summary of the Application : This compound has been used in the synthesis of new anticonvulsants. A series of hybrid pyrrolidine-2,5-dione derivatives were discovered with potent anticonvulsant properties .
- Methods of Application or Experimental Procedures : The researchers applied an optimized coupling reaction yielding several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results or Outcomes : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Application 2: Synthesis of Antibody-Drug Conjugates
- Summary of the Application : “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as Propargyl-C1-NHS ester, is used as a non-degradable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- Methods of Application or Experimental Procedures : In the synthesis of ADCs, the compound serves as a linker that connects the antibody to the drug. The linker must be stable enough to remain intact until it reaches the target cell, where the drug is released .
- Results or Outcomes : The use of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” as a linker in ADCs could potentially enhance the effectiveness of cancer treatments by improving the delivery of the drug to the target cells .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQOCPXVAZTWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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